6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromo and a dimethylamino group, and a cyclohexadienone moiety
Preparation Methods
The synthesis of 6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.
Chemical Reactions Analysis
6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit a wide range of biological activities.
Imidazole derivatives: These compounds are known for their antimicrobial potential and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyrimidine and cyclohexadienone moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
823796-24-3 |
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Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
2-[5-bromo-4-(dimethylamino)pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C12H12BrN3O/c1-16(2)12-9(13)7-14-11(15-12)8-5-3-4-6-10(8)17/h3-7,17H,1-2H3 |
InChI Key |
JDGSEWCTBZXMIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1Br)C2=CC=CC=C2O |
Origin of Product |
United States |
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